molecular formula C7H5Br2F B038247 2-Bromo-5-fluorobenzyl bromide CAS No. 112399-50-5

2-Bromo-5-fluorobenzyl bromide

Cat. No.: B038247
CAS No.: 112399-50-5
M. Wt: 267.92 g/mol
InChI Key: CZLWYKAZAVYQIK-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl bromide (2-BFb) is a synthetic organic compound that is used in a variety of laboratory experiments. It is a brominated aromatic compound with a fluorine atom in the para position of the benzene ring. 2-BFb is a colorless liquid at room temperature and has a boiling point of 79 °C. It is soluble in organic solvents such as ethanol and acetone, and is relatively stable to heat and light.

Scientific Research Applications

  • In Elimination Reactions : It's used to study elimination reactions of 1-phenylethyldimethylsulfonium bromide in ethanol, providing insights into reaction mechanisms (Roe & Saunders, 1977).

  • Synthesis of Complexes : It aids in synthesizing triclinic and monoclinic complexes, contributing to the development of new molecular structures (Jing & Img, 2003).

  • Enzyme Inhibition Studies : It acts as a competitive inhibitor for benzoylformate decarboxylase, a key enzyme in biochemical processes (Reynolds et al., 1988).

  • Asymmetric Synthesis in PET Imaging : It's utilized in the asymmetric synthesis of fluorinated α-amino acids for radiotracers in Positron Emission Tomography (PET), crucial for medical imaging (Zaitsev et al., 2002).

  • Solvolysis Studies : Its role in solvolysis studies of benzyl and benzoyl halides expands our understanding of chemical reactions (Park et al., 2019).

  • Preparation of N-dialkyled Products : It is used in creating N-dialkyled products or ethers from sulfamic esters under specific conditions (Debbabi et al., 2005).

  • Synthesis of Labeled Neuroleptics : It contributes to synthesizing labeled neuroleptics, aiding in neurological research (Hatano et al., 1991).

Safety and Hazards

2-Bromo-5-fluorobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage, and it may cause respiratory irritation . It should be stored in a corrosive resistant container with a resistant inner liner . It is also recommended to store it locked up .

Mechanism of Action

Target of Action

2-Bromo-5-fluorobenzyl bromide is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals

Mode of Action

It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . In these reactions, the bromine atom attached to the benzyl group can be replaced by a nucleophile, leading to the formation of a new bond.

Biochemical Pathways

It is used as an intermediate in the synthesis of benzazepines , which are known to interact with various biochemical pathways, including those involving dopamine and serotonin receptors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry condition and is incompatible with strong oxidizing agents . It is also important to ensure adequate ventilation when handling this compound due to its potential toxicity .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLWYKAZAVYQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333756
Record name 2-Bromo-5-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112399-50-5
Record name 2-Bromo-5-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(bromomethyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2-bromo-5-fluorophenyl)methanol (11, 4.10 g, 20.0 mmol) in dry DME (40 mL) at 0° C. was added a solution of PBr3 (3.25 g, 12.0 mmol) in dry DME (40 mL) dropwise. The mixture was then slowly warmed up to RT and stirred at for another 3 h. The mixture was diluted with water (100 mL), and extracted with 1:1 petroleum-ether-EtOAc (100 mL×2). The combined extracts were washed with saturated NaHCO3 and brine, dried over MgSO4 and concentrated to give 1-bromo-2-(bromomethyl)-4-fluorobenzene (12).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 18.9 g (100 mmol) of 2-bromo-5-fluorotoluene, 17.8 g (100 mmol) of N-bromosuccinimide, 400 mg of benzoyl peroxide, and 200 ml of CCl4 were refluxed for 2 h. The resulting mixture was filtered through a glass frit (G2), and the precipitate was additionally washed with 3×50 ml of CCl4. The combined filtrate was evaporated to dryness. Fractional distillation of the residue (bp 92-96° C./ 4 mm Hg) gave the title product as colorless oil. Yield 19.0 g (71%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-fluorobenzyl bromide
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Reactant of Route 6
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